molecular formula C18H19NO4S B13933961 [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

Cat. No.: B13933961
M. Wt: 345.4 g/mol
InChI Key: JYVZHEYOQGNVJZ-UHFFFAOYSA-N
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Description

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a methoxy group and a sulfonate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate typically involves the condensation of 7-methoxy-3,4-dihydro-2H-naphthalen-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene core can be reduced to tetrahydronaphthalene derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to bind to the active sites of certain proteins, inhibiting their function and thereby modulating cellular pathways . This interaction can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate groups allows for diverse chemical modifications and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3

InChI Key

JYVZHEYOQGNVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC

Origin of Product

United States

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